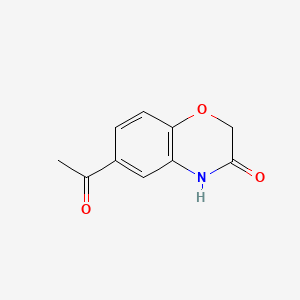

![molecular formula C13H17N3OS B1273996 5-[(3,5-二甲基苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇 CAS No. 667413-42-5](/img/structure/B1273996.png)

5-[(3,5-二甲基苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

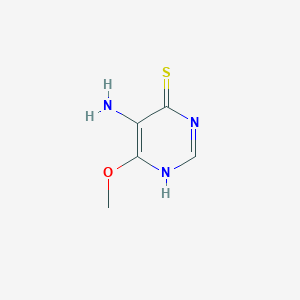

The compound "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules. The specific compound is not directly synthesized or analyzed in the provided papers, but related compounds with similar structures have been studied extensively for their chemical and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of azoles with various electrophiles. For instance, the synthesis of S-substituted derivatives of triazole-thiones involves reactions with alkyl, benzyl, and phenacyl halides . Similarly, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols starts from phenyl benzoates, which undergo Fries rearrangement and subsequent reactions to yield the triazole derivatives . These methods could potentially be adapted for the synthesis of "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a related compound, 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined and compared with its aromatic analogs . Quantum chemical calculations, such as density functional theory (DFT), are also used to predict the molecular geometry and vibrational frequencies, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione . These techniques could be applied to analyze the molecular structure of "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol".

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity of the triazole ring and its substituents can lead to the formation of new compounds with different biological activities. For instance, the reaction of triazole-thiones with hydrazine derivatives can lead to the formation of oxadiazole-thiols, which can be further modified to produce a range of biologically active molecules . The reactivity of the triazole ring in "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" could be explored in a similar manner to generate new derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can affect these properties significantly. For example, the introduction of a dimethylphenoxy group could increase the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetics. Theoretical calculations, such as those performed for 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, can provide insights into the solvation effects and predict the nonlinear optical properties of the compound . These properties are crucial for understanding the behavior of "5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" in different environments and its potential applications in materials science or as a pharmaceutical agent.

科学研究应用

抗菌和脂氧酶活性

一项研究专注于合成一系列具有类似于5-[(3,5-二甲基苯氧基)甲基]-4-乙基-4H-1,2,4-三唑-3-硫醇的功能基团的分子,揭示了显著的抗菌活性和脂氧酶抑制活性 (Rasool et al., 2016)。

化学合成和反应研究

对类似化合物的合成和反应的研究表明,在开发具有不同应用潜力的新分子方面具有潜力。例如,在类似三唑甲基化过程中意外产物的形成表明化学合成中的新途径 (Nikpour & Motamedi, 2015)。

抗氧化和酶抑制

研究表明,与问题中的化学结构类似的席夫碱与三唑和吡唑环相连,显示出显著的抗氧化和α-葡萄糖苷酶抑制潜力 (Pillai et al., 2019)。

晶体结构分析

对类似化合物的晶体结构的研究揭示了分子间相互作用和稳定性的见解,这对于药物设计和其他应用可能是至关重要的 (Xu et al., 2006)。

抗氧化活性潜力

具有结构相似性的化合物已被研究其对抗氧化应激的保护作用,暗示了在治疗领域中的潜在应用 (Aktay et al., 2005)。

抗肿瘤活性潜力

对4H-1,2,4-三唑-3-硫醇的新衍生物的合成和研究显示了在抗肿瘤活性和DNA甲基化抑制方面的潜力 (Hovsepyan et al., 2018)。

抗炎性能

研究表明,某些1,2,4-三唑的衍生物表现出抗炎活性,暗示了在这一领域的潜在治疗应用 (Labanauskas et al., 2001)。

属性

IUPAC Name |

3-[(3,5-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWQAJFLTRDFOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC(=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395064 |

Source

|

| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667413-42-5 |

Source

|

| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)